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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of LY2140023

(pomaglumetad methionil), a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist,

in preclinical rodent models of schizophrenia.[1][2][3] LY2140023 is the oral prodrug of

LY404039 and has been investigated as a novel non-dopaminergic therapeutic agent for

schizophrenia.[1][2][3][4] It is hypothesized to restore glutamate dysregulation, a key factor in

the pathophysiology of the disorder.[4]

Mechanism of Action
LY2140023, through its active metabolite LY404039, acts as an agonist at mGlu2 and mGlu3

receptors.[1][3][5] These receptors are primarily located presynaptically in key brain regions

implicated in schizophrenia, such as the prefrontal cortex, hippocampus, and striatum.[6]

Activation of these Gi/o-coupled receptors leads to a reduction in the presynaptic release of

glutamate.[1][2][7][8] This modulation of glutamatergic neurotransmission is believed to

counteract the hyperactivity of cortical pyramidal neurons associated with psychosis.[5] Unlike

traditional antipsychotics, LY2140023 does not have a direct affinity for dopamine or serotonin

receptors.[1][2]
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Caption: Signaling pathway of LY2140023's active metabolite, LY404039.
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Rodent Models of Schizophrenia for LY2140023
Testing
Several rodent models are employed to evaluate the antipsychotic potential of compounds like

LY2140023. These models aim to replicate certain aspects of schizophrenia, including positive,

negative, and cognitive symptoms.

NMDA Receptor Antagonist-Induced Hyperactivity
Models
These models are widely used to screen for antipsychotic efficacy, particularly against positive

symptoms. Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and

ketamine induce a hyper-glutamatergic state, leading to locomotor hyperactivity in rodents.[9]

[10]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

Animals: Male C57BL/6 mice (8-10 weeks old).

Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water

available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the

experiment.

Drug Preparation:

LY2140023 (Pomaglumetad Methionil): Dissolve in 0.9% sterile saline. The pH may be

adjusted to ~7.0 with dropwise addition of 1M NaOH.[11]

Phencyclidine (PCP): Dissolve in 0.9% sterile saline.

Drug Administration:

Administer LY2140023 (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes

before PCP administration.

Administer PCP (e.g., 5 mg/kg) subcutaneously (s.c.).
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Behavioral Assessment:

Immediately after PCP injection, place individual mice into open-field arenas (e.g., 40 x 40

x 30 cm).

Record locomotor activity (total distance traveled, ambulations) for 60-90 minutes using an

automated video-tracking system.

Data Analysis: Analyze the total distance traveled or ambulation counts using ANOVA

followed by post-hoc tests to compare treatment groups.

Neurodevelopmental Models
These models aim to replicate the developmental origins of schizophrenia. The

Methylazoxymethanol acetate (MAM) model involves prenatal exposure to a neurotoxin,

leading to behavioral and neurochemical abnormalities in adulthood that resemble

schizophrenia.[11]

Experimental Protocol: Peripubertal Treatment in the MAM Model

MAM Model Induction:

On gestational day 17, administer pregnant Sprague-Dawley rats with a single i.p.

injection of MAM (e.g., 22 mg/kg) or saline (for control animals).

Allow dams to give birth and wean the pups at postnatal day 21.

Peripubertal Drug Treatment:

From postnatal day 31 to 40, administer male offspring with LY2140023 (e.g., 3 mg/kg,

i.p.), vehicle, or no injection daily.[11]

Adult Behavioral and Neurophysiological Assessment:

Once the animals reach adulthood (e.g., > postnatal day 90), perform a battery of tests:

Novel Object Recognition (NOR): To assess cognitive deficits.
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Electrophysiology: In vivo recordings of ventral hippocampal (vHPC) pyramidal neuron

activity and dopamine (DA) neuron population activity in the ventral tegmental area

(VTA).[11]

Data Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the

outcomes between the different treatment groups in both MAM-exposed and control animals.
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Caption: General experimental workflow for testing LY2140023 in rodent models.

Quantitative Data Summary
The following tables summarize the effects of LY2140023 and its active metabolite in rodent

models and the effects of LY2140023 in clinical trials.

Table 1: Preclinical Efficacy of mGlu2/3 Agonists in Rodent Models

Model Species
mGlu2/3
Agonist

Dose Effect Reference

PCP-induced

hyperlocomot

ion

Mouse LY404039 Not Specified

Inhibited

PCP-induced

hyperlocomot

ion

[12]

PCP-induced

behaviors
Rat

LY354740,

LY379268
Not Specified

Blocked

certain

behavioral

responses to

PCP

[7][8]

MAM Model Rat
LY2140023

(POM)

3 mg/kg/day

(PD 31-40)

Normalized

DA neuron

and vHPC

pyramidal

neuron

activity in

adulthood

[11]

5-HT-induced

EPSPs
Rat

LY354740,

LY379268
Not Specified

Potently

suppressed

glutamate

release in

prefrontal

cortex

[7][8]
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Table 2: Neurochemical Effects of LY2140023/LY404039 in Rats

Compound
Administrat
ion

Brain
Region/Flui
d

Analyte Effect Reference

LY2140023 Acute oral
Prefrontal

Cortex
DOPAC, HVA

Significant

dose-

dependent

increase

[13][14]

LY2140023 Acute oral
Prefrontal

Cortex
5-HIAA

No significant

change
[13][14]

LY2140023 7-day oral CSF HVA

Elevated

concentration

s

[13][14]

LY404039 Acute i.p. CSF
DOPAC,

HVA, MHPG

Increased

concentration

s

[13][14]

LY404039 Acute i.p. CSF 5-HIAA
No significant

change
[13][14]

DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic

acid; MHPG: Methoxy-hydroxyphenylglycol; CSF: Cerebrospinal fluid.

Table 3: Summary of Key Clinical Trial Findings for LY2140023 in Schizophrenia
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Phase Comparison
Key Efficacy
Finding

Key
Safety/Tolerabi
lity Finding

Reference

Phase 2
vs. Placebo &

Olanzapine

Statistically

significant

improvement in

PANSS total,

positive, and

negative

symptoms vs.

placebo at 4

weeks.

Generally well-

tolerated, no

significant

difference from

placebo in

prolactin

elevation, EPS,

or weight gain.

[12][15]

Phase 2 (long-

term)

vs. Atypical

Antipsychotic

Standard of Care

(SOC)

Comparable

negative

symptom

improvement to

SOC at 24

weeks.

Lower incidence

of parkinsonism

and akathisia

compared to

SOC. More

vomiting,

agitation, and

dyspepsia.

[16]

Phase 3 vs. Aripiprazole

Aripiprazole

showed

significantly

greater

improvement in

PANSS total

score.

LY2140023

resulted in

significantly less

weight gain.

Higher incidence

of serious

adverse events

and

discontinuation

due to adverse

events.

[17]

Adjunctive

Therapy

vs. Placebo (with

SGA)

No significant

improvement in

negative

Generally well-

tolerated, with

more vomiting

reported in the

[18]
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symptoms (NSA-

16 total score).

LY2140023

group.

PANSS: Positive and Negative Syndrome Scale; EPS: Extrapyramidal Symptoms; SGA:

Second-Generation Antipsychotic; NSA-16: 16-item Negative Symptom Assessment scale.

Conclusion
LY2140023 has demonstrated efficacy in preclinical rodent models of schizophrenia by

attenuating behaviors relevant to psychosis and normalizing neuronal hyperactivity.[11][12] Its

mechanism of action, centered on the modulation of glutamate release via mGlu2/3 receptor

agonism, offers a theoretical advantage over traditional dopamine-blocking antipsychotics,

particularly concerning side effects like weight gain and extrapyramidal symptoms.[1][6][16]

However, clinical trial results have been mixed, with an early Phase 2 study showing promise,

but subsequent Phase 3 trials failing to consistently demonstrate superior or even non-inferior

efficacy compared to existing treatments.[5][12][17] Further research may be warranted to

identify specific patient populations that might benefit from a glutamatergic-based therapeutic

approach.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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